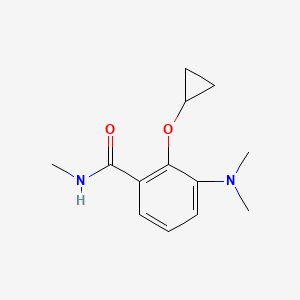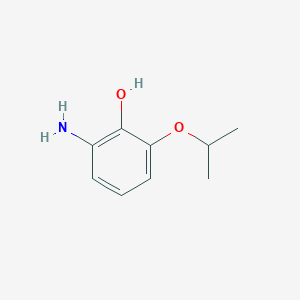
2-Amino-6-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-6-(PROPAN-2-YLOXY)PHENOL is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes an amino group (-NH2) and a propan-2-yloxy group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(PROPAN-2-YLOXY)PHENOL typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-dihalophenol with isopropyl alcohol in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-AMINO-6-(PROPAN-2-YLOXY)PHENOL can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-6-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols, depending on the electrophile used.
Applications De Recherche Scientifique
2-AMINO-6-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-AMINO-6-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phenol groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The propan-2-yloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-AMINO-4-(PROPAN-2-YLOXY)PHENOL
- 2-AMINO-6-(ETHOXY)PHENOL
- 2-AMINO-6-(METHOXY)PHENOL
Uniqueness
2-AMINO-6-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
2-amino-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,10H2,1-2H3 |
Clé InChI |
PIYZBVQOAUYAKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



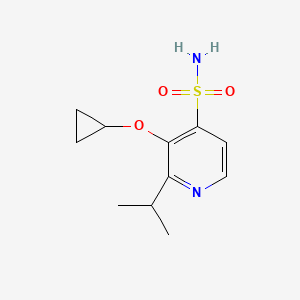
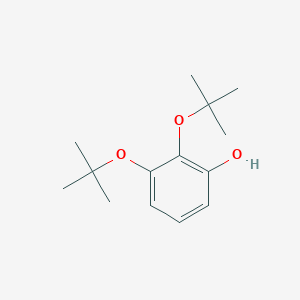
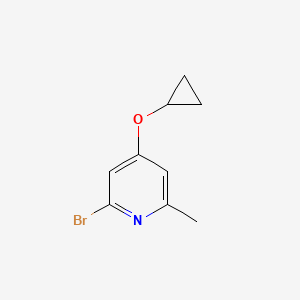

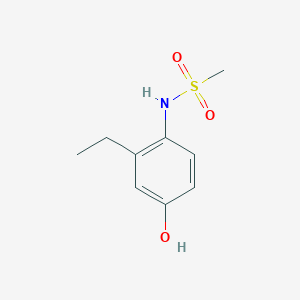
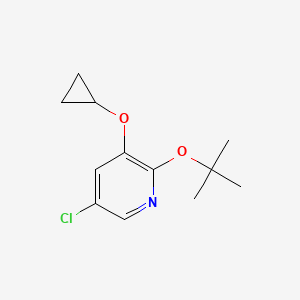

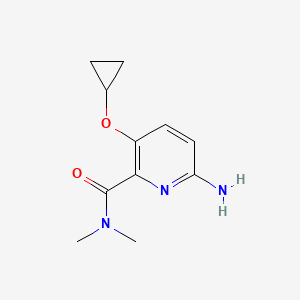

![[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835814.png)
![2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14835818.png)
